Methyl 4-methyl-3,5-dinitrobenzoate
Overview
Description
Methyl 4-methyl-3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C9H8N2O6 and its molecular weight is 240.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structures and Interactions
- Methyl 3,5-dinitrobenzoate molecules exhibit unique bonding patterns, forming simple chains linked by hydrogen bonds. This molecule's structural versatility is evident in the creation of complex frameworks, including double and sextuple helices in its benzyl variant, showcasing potential in material science and molecular engineering (Vasconcelos et al., 2006).
Chemical Synthesis and Corrections
- The compound plays a role in chemical synthesis pathways. For instance, its presence was noted in the synthesis of a 3,5-dinitrobenzoyl derivative of a stereoisomer of glycerol menthonide, highlighting its utility in stereochemical systems (Kiessling et al., 2009).
- It was also involved in a correction of a supposed tele nucleophilic aromatic substitution pathway, underlining its importance in verifying and correcting synthetic pathways in organic chemistry (Monk et al., 2003).
Crystallography and Material Science
- Research in crystallography utilizes this compound to form complex structures, such as coordination polymers with cobalt complexes. These structures display solvent-dependent self-assembly, crucial for designing materials with specific properties (Pedireddi & Varughese, 2004).
- It's also pivotal in forming hydrogen-bonded proton transfer complexes, suggesting applications in the development of new optical crystals, possibly relevant in photonics or laser technology (Sathya et al., 2018).
Chemical Reactions and Synthesis
- Methyl 4-methyl-3,5-dinitrobenzoate is integral in chemical reactions, such as asymmetric catalytic vinylogous Michael addition, indicating its potential in synthesizing optically pure compounds, which could be beneficial in creating drugs with specific chiral properties (Chen et al., 2022).
Safety and Hazards
Safety data sheets suggest that exposure to Methyl 4-methyl-3,5-dinitrobenzoate should be minimized. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .
Properties
IUPAC Name |
methyl 4-methyl-3,5-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWXQIRPQMEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402430 | |
Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49592-71-4 | |
Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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